molecular formula C21H23ClFNO3 B12427389 Haloperidol-d4 N-Oxide

Haloperidol-d4 N-Oxide

Cat. No.: B12427389
M. Wt: 395.9 g/mol
InChI Key: LDKZFGVWYVWUSG-KDWZCNHSSA-N
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Description

Haloperidol-d4 N-Oxide is a deuterium-labeled derivative of Haloperidol, a potent dopamine D2 receptor antagonist widely used as an antipsychotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Haloperidol and its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Haloperidol-d4 N-Oxide involves the incorporation of deuterium, a stable heavy isotope of hydrogen, into the Haloperidol molecule. This process typically includes the oxidation of Haloperidol in the presence of deuterium oxide (D2O) and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the incorporation of deuterium at specific positions in the molecule. The final product is purified using techniques such as chromatography to achieve the desired purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Haloperidol-d4 N-Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which are used to study the metabolic pathways and pharmacokinetics of the parent compound .

Scientific Research Applications

Haloperidol-d4 N-Oxide is extensively used in scientific research, including:

Mechanism of Action

Haloperidol-d4 N-Oxide exerts its effects primarily through the antagonism of dopamine D2 receptors. This interaction inhibits dopamine-mediated neurotransmission, which is crucial in the treatment of psychotic disorders. The compound also affects other receptors, including dopamine D3 and D4, and to some extent, serotonin 5HT2A receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Haloperidol-d4 N-Oxide is unique due to its deuterium labeling, which allows for detailed studies of its pharmacokinetics and metabolic pathways. This isotopic labeling provides insights into the drug’s behavior in biological systems, which is not possible with non-labeled compounds .

Properties

Molecular Formula

C21H23ClFNO3

Molecular Weight

395.9 g/mol

IUPAC Name

4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one

InChI

InChI=1S/C21H23ClFNO3/c22-18-7-5-17(6-8-18)21(26)11-14-24(27,15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i5D,6D,7D,8D

InChI Key

LDKZFGVWYVWUSG-KDWZCNHSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2(CC[N+](CC2)(CCCC(=O)C3=CC=C(C=C3)F)[O-])O)[2H])[2H])Cl)[2H]

Canonical SMILES

C1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-]

Origin of Product

United States

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